N,N-dimethyl-4-phenylpiperidin-4-amine
Description
N,N-Dimethyl-4-phenylpiperidin-4-amine is a tertiary amine featuring a piperidine ring substituted with a phenyl group at the 4-position and two methyl groups on the nitrogen atom. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol (calculated).
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenylpiperidin-4-amine |
InChI |
InChI=1S/C13H20N2/c1-15(2)13(8-10-14-11-9-13)12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3 |
InChI Key |
LZJCNZXEVTXKSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine
- Molecular Formula : C₁₃H₁₉N₃O₂
- Molecular Weight : 249.31 g/mol
- Key Features : The 4-nitrophenyl substituent introduces a strong electron-withdrawing nitro group, increasing reactivity and altering electronic properties compared to the phenyl group in the target compound. This substitution may enhance interactions with electron-deficient biological targets .
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine
- Molecular Formula : C₂₀H₂₆N₂O
- Molecular Weight : 310.44 g/mol
- Key Features: The methoxyphenyl and phenylethyl groups increase steric bulk and lipophilicity.
N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine
Functional Group Modifications
N-Phenylpiperidin-4-amine Hydrochloride
- Molecular Formula : C₁₁H₁₇ClN₂
- Molecular Weight : 212.72 g/mol (hydrochloride salt)
- Key Features: Lacks the dimethylamino group, reducing steric hindrance and basicity.
N,2,2,6,6-Pentamethylpiperidin-4-amine
- Molecular Formula : C₁₀H₂₂N₂
- Molecular Weight : 170.30 g/mol
- The absence of aromatic groups reduces π-π stacking capabilities .
Pharmacological and Physicochemical Properties
*LogP values estimated using computational tools (e.g., ChemAxon).
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) reduce basicity but enhance reactivity, while electron-donating groups (e.g., methoxy) increase basicity and π-system engagement .
- Steric Effects : Bulky substituents (e.g., pentamethyl groups) limit binding to compact enzymatic sites but improve metabolic stability .
- Solubility : Hydrochloride salts of piperidin-4-amine derivatives show improved aqueous solubility, critical for in vivo applications .
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